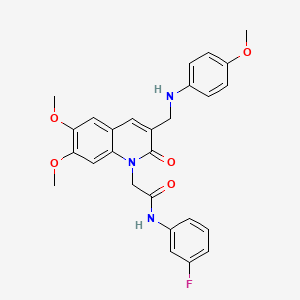

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide” is a chemical compound with the molecular formula C15H13FN2O4S . It has an average mass of 336.338 Da and a monoisotopic mass of 336.058014 Da . This compound is not intended for human or veterinary use and is for research use only.

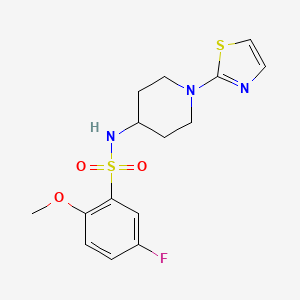

Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Chemical Modification of Membranes

Studies have explored the effects of various amino-reactive and sulfhydryl agents on the permeability of anions and cations across cell membranes. For instance, compounds like 2,4,6-trinitrobenzene sulfonic acid and 2-methoxy-5-nitrotropone have been investigated for their impact on the human red blood cell's ion permeability barriers, involving protein structures that control the flow of ions based on the presence of amino and sulfhydryl groups (Knauf & Rothstein, 1971).

Photoreactions of Pharmaceuticals

Research into the photoreactions of pharmaceutical compounds, such as flutamide, under different conditions (e.g., solvent variations) has provided insights into the stability and potential phototoxicity of these substances. The study of photoreactions can reveal how structural modifications, like nitro to nitrite rearrangements or solvolysis reactions, influence the pharmacological properties and safety profiles of drugs (Watanabe et al., 2015).

Green Chemistry Synthesis

Advancements in green chemistry include the development of novel catalysts and environmentally friendly synthetic routes for pharmaceutical intermediates. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide showcases the use of palladium on carbon (Pd/C) catalysts for high selectivity and activity, representing a move towards more sustainable industrial practices (Zhang Qun-feng, 2008).

Modulation of Transporters by Pharmaceuticals

The interaction of pharmaceuticals with neurotransmitter transporters is a key area of neuropsychiatric drug research. Studies on modafinil, a compound with a sulfanylacetamide group, have examined its ability to modulate dopamine and norepinephrine transporters in the brain, highlighting the importance of understanding drug-target interactions for developing therapies for disorders like narcolepsy (Madras et al., 2006).

Molecular Docking and Drug Development

Molecular docking studies play a crucial role in drug development, especially for identifying potential therapeutic agents against viral diseases. Research involving quantum chemical insight into the structure and interactions of novel anti-COVID-19 molecules demonstrates the potential of sulfanylacetamide derivatives in binding to viral proteins, offering a pathway to developing effective antiviral drugs (Mary et al., 2020).

Safety and Hazards

While specific safety and hazard information for “2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4S/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQULZLIPCXEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)

![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)